molecular formula C9H19NO2 B2611220 Tert-butyl 3-amino-2,2-dimethylpropanoate CAS No. 259794-53-1

Tert-butyl 3-amino-2,2-dimethylpropanoate

Cat. No.: B2611220
CAS No.: 259794-53-1
M. Wt: 173.256
InChI Key: MPMSYSWHOWKMSF-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2,2-dimethylpropanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of propanoic acid, where the carboxyl group is esterified with a tert-butyl group and the alpha carbon is substituted with an amino group and two methyl groups. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-amino-2,2-dimethylpropanoate can be synthesized through several methods. One common route involves the esterification of 3-amino-2,2-dimethylpropanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of tert-butyl bromoacetate with 3-amino-2,2-dimethylpropanoic acid in the presence of a base such as triethylamine. This method provides a high yield of the desired ester and is often preferred for industrial-scale production.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations allows for the large-scale synthesis of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides or isocyanates are used for forming amides or ureas, respectively.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Amides, ureas, or other substituted derivatives.

Scientific Research Applications

Tert-butyl 3-amino-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly as a prodrug or intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-2,2-dimethylpropanoate exerts its effects depends on its specific application. In drug development, it may act as a prodrug, where it is metabolized in the body to release the active compound. The molecular targets and pathways involved would depend on the structure of the active compound released.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-amino-2,2-dimethylpropanoate: C9H19NO2

    Tert-butyl 3-amino-2,2-dimethylbutanoate: C10H21NO2

    Tert-butyl 3-amino-2,2-dimethylpentanoate: C11H23NO2

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both an amino group and a tert-butyl ester group on the same carbon chain. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 3-amino-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h6,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMSYSWHOWKMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259794-53-1
Record name tert-butyl 3-amino-2,2-dimethylpropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of cyano-dimethyl-acetic acid tert-butyl ester (5.3 g) and Raney Ni (2 mL in water) in MeOH (400 mL) was stirred at rt under H2 atmosphere (balloon) overnight. Then the reaction mixture was filtered over Celite pad, filtrate was concentrated to give the desired product (5 g). 1H NMR in CDCl3, δ in ppm: 2.8 (br, 2H), 1.45 (s, 9H), 1.17 (s, 6H).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
catalyst
Reaction Step One

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